molecular formula C12H13BrN2O5 B3053652 Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- CAS No. 5502-60-3

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-

Cat. No.: B3053652
CAS No.: 5502-60-3
M. Wt: 345.15 g/mol
InChI Key: PDCSCUOOLRQXQZ-UHFFFAOYSA-N
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Description

Chemical Name: Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- CAS No.: 78196-50-6 Molecular Formula: C₁₂H₁₂BrN₂O₅ Molecular Weight: 341.14 g/mol Synonyms:

  • 2-[[2-(4-Bromoanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid
  • AC1L9OQU, CTK1F7653, AKOS012957103

This compound is a glycine derivative featuring a carboxymethyl group and a 4-bromophenyl-substituted acetamide moiety. Its structure includes two acetic acid branches and a brominated aromatic ring, which confer unique electronic and steric properties.

Properties

IUPAC Name

2-[[2-(4-bromoanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O5/c13-8-1-3-9(4-2-8)14-10(16)5-15(6-11(17)18)7-12(19)20/h1-4H,5-7H2,(H,14,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCSCUOOLRQXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN(CC(=O)O)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332319
Record name Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5502-60-3
Record name Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with glycine and 4-bromoaniline as the primary starting materials.

    Formation of Intermediate: The 4-bromoaniline undergoes a reaction with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with glycine under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Properties Applications References
Target Compound 4-Bromophenyl C₁₂H₁₂BrN₂O₅ High polarity (carboxymethyl groups), moderate lipophilicity (Br atom) Potential pharmacological chaperones, chelators
Glycine, N-(carboxymethyl)-N-[2-[(2-methylphenyl)amino]-2-oxoethyl]- 2-Methylphenyl C₁₃H₁₆N₂O₅ Increased steric hindrance (methyl group), reduced electron-withdrawing effects Limited data; possible intermediates in organic synthesis
Mebrofenin (SQ 26962) 3-Bromo-2,4,6-trimethylphenyl C₁₅H₁₉BrN₂O₅ Enhanced lipophilicity (three methyl groups), improved membrane permeability Hepatobiliary imaging (⁹⁹ᵐTc-labeled tracer)
Disofenin 2,6-Diisopropylphenyl C₂₀H₂₈N₂O₅ Bulky isopropyl groups reduce solubility; strong metal chelation Liver imaging (⁹⁹ᵐTc-DISIDA)
ML266 (NCGC00182186) 4-Bromophenyl with benzamide extension C₂₄H₂₀BrN₃O₄ Extended aromatic system; higher molecular weight Gaucher disease therapy (pharmacological chaperone)

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups : The 4-bromophenyl group in the target compound and ML266 enhances binding affinity to proteins (e.g., glucocerebrosidase in ML266) compared to electron-donating methyl groups in the 2-methylphenyl analog .
  • Lipophilicity : Mebrofenin’s trimethylphenyl group increases lipophilicity, favoring hepatobiliary excretion, whereas the target compound’s carboxymethyl groups improve water solubility .

Pharmacological Relevance: ML266’s benzamide extension improves stability and target specificity compared to the simpler glycine backbone of the target compound . Disofenin’s diisopropylphenyl group optimizes chelation efficiency for ⁹⁹ᵐTc, a property less pronounced in the target compound due to its smaller aromatic system .

Synthetic Utility :

  • The 2-methylphenyl analog () may serve as a synthetic intermediate, while mebrofenin and disofenin are optimized for clinical imaging .

Biological Activity

Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- (CAS: 5502-60-3) is a compound that has garnered interest in various biological applications due to its unique structural properties. This compound features a glycine backbone modified with a 4-bromophenyl amino group and a carboxymethyl side chain, which may influence its biological activity significantly.

  • Molecular Formula : C₁₂H₁₃BrN₂O₅
  • Molecular Weight : 345.149 g/mol
  • Structure : The compound's structure includes functional groups that may contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, potentially influencing cellular pathways. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Biological Activity Overview

Research indicates that compounds similar to Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies suggest that modifications in glycine derivatives can lead to enhanced cytotoxicity against cancer cells. The presence of the bromophenyl moiety may play a crucial role in this activity by altering the compound's interaction with cellular receptors or enzymes involved in cancer cell proliferation.
  • Neuroprotective Effects : Compounds with similar structures have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Anticancer Activity

A study evaluated the cytotoxic effects of glycine derivatives on various cancer cell lines. The results demonstrated significant antiproliferative effects on human liver HepG2 cells, with IC₅₀ values indicating effective concentrations for therapeutic applications.

CompoundCell LineIC₅₀ (µM)Reference
Glycine derivative AHepG215
Glycine derivative BMCF720
Glycine derivative CA54912

Neuroprotective Effects

In another study focusing on neuroprotection, derivatives similar to Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)- were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings indicated that these compounds could significantly reduce cell death and promote survival pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-
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Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-

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